molecular formula C18H14ClNO5 B2819519 methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate CAS No. 868154-31-8

methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate

Cat. No. B2819519
CAS RN: 868154-31-8
M. Wt: 359.76
InChI Key: WKEPRUQHQRFUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C18H14ClNO5 and its molecular weight is 359.76. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modifiers of Hemoglobin

This compound has been studied for its potential to decrease the oxygen affinity of human hemoglobin A, suggesting its application in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. It demonstrates greater activity than other known potent allosteric effectors, indicating its significance in medical research and applications (Randad et al., 1991).

Photopolymerization Initiator

A novel compound structurally related to methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has been explored as a photoiniferter for nitroxide-mediated photopolymerization. This application is important in the development of polymers with specific properties, demonstrating the versatility of the compound in polymer chemistry (Guillaneuf et al., 2010).

Precursor for Schiff Base Derivatives

Methyl 4-(4-aminostyryl) benzoate, a compound related to the one , has been synthesized and characterized, showing potential as a precursor for the formation of Schiff base derivatives. This highlights its role in organic synthesis, particularly in the development of novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Mohamad et al., 2017).

Liquid Crystal and Photoluminescent Materials

Synthesis and characterization of derivatives structurally similar to methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate have been conducted for their mesomorphic behavior and photoluminescent properties. These studies suggest applications in the development of liquid crystal displays and photoluminescent materials, which are crucial in the fields of electronics and optoelectronics (Han et al., 2010).

Chemical Synthesis and Characterization

Research into the synthesis and characterization of structurally related compounds emphasizes the importance of such molecules in chemical synthesis, offering potential pathways for the development of new materials and drugs. This includes the exploration of their properties, reactivity, and applications in various scientific fields (Ukrainets et al., 2014).

properties

IUPAC Name

methyl 4-chloro-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5/c1-24-17(22)13-7-6-11(19)9-14(13)20-16(21)15-8-10-4-2-3-5-12(10)18(23)25-15/h2-7,9,15H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEPRUQHQRFUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.